molecular formula C33H44ClF3N6O5S B1192468 c-Ceritinib TFA salt

c-Ceritinib TFA salt

Numéro de catalogue: B1192468
Poids moléculaire: 729.26
Clé InChI: FKBMBECSPDIAOT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

c-Ceritinib TFA salt is a coupleable ceritinib analog with a linker which also binds multiple other kinases, including FAK1, RSK1/2, ERK1/2, CAMKK2 and FER.

Applications De Recherche Scientifique

Quantitative Analysis in Human Plasma

Ceritinib is a highly selective inhibitor of an important cancer target, anaplastic lymphoma kinase (ALK). A study by Heudi et al. (2014) developed a liquid chromatography tandem mass spectrometry (LC-MS/MS) method for quantifying ceritinib in human plasma. This method is crucial for pharmacokinetic studies and has been validated for specificity, accuracy, precision, and sensitivity.

Pharmacokinetics and Pharmacodynamics in Brain Metastases

In a study by Mehta et al. (2021), ceritinib's pharmacokinetics (PK) and pharmacodynamics (PD) were analyzed in patients with brain metastasis or recurrent glioblastoma. The trial showed that ceritinib is highly bound to plasma proteins and tumor tissues, suggesting its potential application in treating central nervous system malignancies.

Comparative Efficacy in Non-Small-Cell Lung Cancer

A phase 3 trial compared the efficacy and safety of ceritinib to chemotherapy in patients with ALK-rearranged non-small-cell lung cancer. The study by Shaw et al. (2017) found that ceritinib significantly improved median progression-free survival compared to chemotherapy, establishing it as a more efficacious treatment option in this patient population.

Overcoming Crizotinib Resistance

Research by Friboulet et al. (2014) indicated that ceritinib can overcome several crizotinib-resistant mutations in non-small cell lung cancer. This finding is crucial as it offers a treatment alternative for patients who develop resistance to crizotinib.

Impact on Bone Loss

A study by He et al. (2022) demonstrated that ceritinib prevents bone loss by suppressing osteoclast formation through inhibition of Akt and NF-κB signaling. This suggests its potential role in treating bone-related complications in cancer patients.

First-Line Treatment in ALK-Rearranged NSCLC

The efficacy of ceritinib as a first-line treatment was evaluated in a phase 3 study for patients with untreated ALK-rearranged non-small-cell lung cancer. Soria et al. (2017) reported that ceritinib significantly improved progression-free survival versus chemotherapy, highlighting its potential as a first-line therapy.

Propriétés

Formule moléculaire

C33H44ClF3N6O5S

Poids moléculaire

729.26

Nom IUPAC

2-N-[4-[1-(3-Aminopropyl)piperidin-4-yl]-5-methyl-2-propan-2-yloxyphenyl]-5-chloro-4-N-(2-propan-2-ylsulfonylphenyl)pyrimidine-2,4-diamine TFA salt

InChI

InChI=1S/C31H43ClN6O3S.C2HF3O2/c1-20(2)41-28-18-24(23-11-15-38(16-12-23)14-8-13-33)22(5)17-27(28)36-31-34-19-25(32)30(37-31)35-26-9-6-7-10-29(26)42(39,40)21(3)4;3-2(4,5)1(6)7/h6-7,9-10,17-21,23H,8,11-16,33H2,1-5H3,(H2,34,35,36,37);(H,6,7)

Clé InChI

FKBMBECSPDIAOT-UHFFFAOYSA-N

SMILES

ClC1=CN=C(NC2=C(OC(C)C)C=C(C3CCN(CCCN)CC3)C(C)=C2)N=C1NC4=CC=CC=C4S(=O)(C(C)C)=O.O=C(O)C(F)(F)F

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Coupleable ceritinib;  c-Ceritinib TFA salt

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
c-Ceritinib TFA salt
Reactant of Route 2
c-Ceritinib TFA salt
Reactant of Route 3
c-Ceritinib TFA salt
Reactant of Route 4
Reactant of Route 4
c-Ceritinib TFA salt
Reactant of Route 5
Reactant of Route 5
c-Ceritinib TFA salt
Reactant of Route 6
Reactant of Route 6
c-Ceritinib TFA salt

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.